molecular formula C12H16N4 B1481905 2-(5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethan-1-amine CAS No. 2098046-60-5

2-(5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethan-1-amine

Cat. No. B1481905
CAS RN: 2098046-60-5
M. Wt: 216.28 g/mol
InChI Key: YGVYQUFQDUTWOP-UHFFFAOYSA-N
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Description

2-(5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethan-1-amine, also known as EPPPA, is a small molecule compound that has been studied for its potential applications in scientific research. It is an aliphatic amine that belongs to the pyrazole family, and has been studied for its ability to modulate various biological activities. This compound has been studied for its potential to act as a ligand for G-protein coupled receptors (GPCRs), and has been found to exhibit a wide range of biological activities including anti-inflammatory, anti-cancer, and anti-viral effects.

Scientific Research Applications

Polymerization of Ethylene

The compound 2-(5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethan-1-amine and related pyrazolylamine ligands have been utilized in the catalysis of ethylene polymerization. When combined with nickel and activated with aluminum co-catalysts, these ligands facilitate the formation of products like butene, hexene, and polyethylene with varying molecular weights and properties. The reaction outcomes are influenced by factors such as the choice of solvent and co-catalyst (Obuah et al., 2014).

Synthesis of Heterocyclic Compounds

The compound plays a role in the synthesis of various heterocyclic compounds. It has been used in the formation of novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products through the condensation of pyrazole-5-amine derivatives and activated carbonyl groups. This method is valuable for producing new N-fused heterocycle products (Ghaedi et al., 2015).

Catalysis in CO2 and Cyclohexene Oxide Copolymerization

Pyrazolyl compounds including derivatives of the specified compound have been tested as catalysts for the copolymerization of CO2 and cyclohexene oxide. These catalysts are effective in forming poly(cyclohexene carbonate) under various conditions, demonstrating the compound's potential in environmentally significant reactions (Matiwane et al., 2020).

properties

IUPAC Name

2-(5-ethyl-3-pyridin-4-ylpyrazol-1-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4/c1-2-11-9-12(15-16(11)8-5-13)10-3-6-14-7-4-10/h3-4,6-7,9H,2,5,8,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGVYQUFQDUTWOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NN1CCN)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethan-1-amine
Reactant of Route 2
2-(5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethan-1-amine
Reactant of Route 3
2-(5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethan-1-amine
Reactant of Route 4
2-(5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethan-1-amine
Reactant of Route 5
2-(5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethan-1-amine
Reactant of Route 6
2-(5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethan-1-amine

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